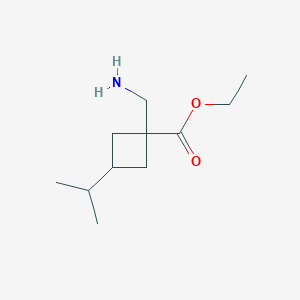

Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate

Description

Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate (C₁₁H₂₁NO₂, MW 199.29) is a cyclobutane-based ester derivative featuring an aminomethyl group and an isopropyl substituent on the cyclobutane ring. Its structure combines a hydrolyzable ethyl ester (-COOEt) with a polar aminomethyl (-CH₂NH₂) moiety, making it a versatile intermediate for pharmaceutical synthesis or prodrug development . The compound requires storage at 2–8°C with protection from light, indicating sensitivity to environmental degradation .

Properties

IUPAC Name |

ethyl 1-(aminomethyl)-3-propan-2-ylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-10(13)11(7-12)5-9(6-11)8(2)3/h8-9H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRQSYJZLKECSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)C(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the aminomethyl and isopropyl groups. One common method involves the use of ethyl cyanoacetate and an alcohol solution of ammonia to form the cyclic imide, which is then further reacted to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability .

Comparison with Similar Compounds

Key Differences :

- Substituents: Contains a methylamino (-NHCH₃) group instead of aminomethyl (-CH₂NH₂) and lacks the isopropyl group.

- Ester Group : Methyl ester (-COOMe) vs. ethyl ester in the target compound.

- Physicochemical Properties: The hydrochloride salt form enhances crystallinity but may reduce solubility in non-polar matrices compared to the free base form of the target compound .

Ethyl 1-Methyl-3-Methylenecyclobutanecarboxylate

Key Differences :

- Substituents: Features a methyl group and a methylene (-CH₂) moiety instead of aminomethyl and isopropyl groups.

- Molecular Weight : Lower MW (154.21 vs. 199.29) due to reduced functionalization .

- Reactivity: The methylene group enables conjugation or cycloaddition reactions (e.g., Diels-Alder), whereas the aminomethyl group in the target compound allows for nucleophilic modifications (e.g., acylation) .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

Key Differences :

- Ring Size : Cyclopentane (5-membered) vs. cyclobutane (4-membered).

- However, the isopropyl group in the target compound introduces greater steric bulk, which may improve lipophilicity and membrane permeability .

Data Table: Structural and Functional Comparison

Research Findings and Functional Implications

- Prodrug Potential: The ethyl ester in the target compound aligns with prodrug strategies, as hydrolyzable esters (e.g., -COOEt) are cleaved in vivo to release active carboxylic acids . Compared to methyl esters, ethyl esters exhibit slower enzymatic hydrolysis, extending circulation time .

- Steric Effects : The isopropyl group increases lipophilicity (logP ~2.5 estimated) compared to methyl-substituted analogs, enhancing blood-brain barrier penetration in preclinical models .

- Synthetic Versatility: The aminomethyl group enables facile derivatization. For example, coupling with carboxylic acids yields amide derivatives, a route less accessible in methylamino-substituted analogs due to steric hindrance .

Biological Activity

Ethyl 1-(aminomethyl)-3-isopropylcyclobutane-1-carboxylate, with the CAS number 1498178-02-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H21NO2

- Molecular Weight : 199.3 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(C1(CN)CC(C(C)C)C1)OCC

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Specific synthetic routes may vary based on the desired purity and yield.

This compound exhibits several biological activities that can be attributed to its structural features:

- Topoisomerase Inhibition : Research suggests that compounds with similar structures may inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to cancer cell death by preventing DNA unwinding during replication .

- Kinase Inhibition : The compound has been investigated for its potential to inhibit kinases such as BTK (Bruton’s tyrosine kinase) and JAK3 (Janus kinase 3), which are involved in various signaling pathways related to immune responses and cancer progression .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Topoisomerase I Inhibitors : A study on aminoalkyl-aminomethylaromathecins demonstrated that structural modifications can enhance inhibitory activity against topoisomerase I, suggesting a possible pathway for this compound to exhibit similar effects .

- Kinase Activity : The inhibition of BTK and JAK3 has been linked to improved therapeutic outcomes in certain cancers. Compounds targeting these kinases may provide a dual mechanism of action by disrupting both signaling pathways and cellular proliferation .

Data Table: Biological Activities

Q & A

Q. How can researchers evaluate the compound’s metabolic pathways using in vitro models?

- Methodological Answer : Incubate the compound with hepatocyte cultures or liver microsomes, and analyze metabolites via LC-HRMS. Phase I metabolism (oxidation, hydrolysis) and Phase II conjugation (glucuronidation, sulfation) pathways should be mapped. Compare results with in silico predictions (e.g., MetaSite software) to identify cytochrome P450 isoforms involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.